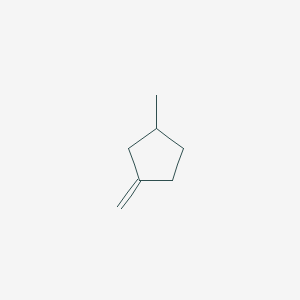
Cyclopentane, 1-methyl-3-methylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1-methyl-3-methylene is an organic compound with the molecular formula C7H12. It is a derivative of cyclopentane, where one hydrogen atom is replaced by a methyl group and another by a methylene group. This compound is a colorless liquid with a faint odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane, 1-methyl-3-methylene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl iodide, followed by dehydrohalogenation to introduce the methylene group. The reaction conditions typically involve the use of strong bases such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes involving the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation and dehydrogenation steps required to form the desired compound.
Chemical Reactions Analysis
Types of Reactions: Cyclopentane, 1-methyl-3-methylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methylene group can undergo nucleophilic substitution reactions with reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclopentanone, 1-methyl-3-methylene.
Reduction: this compound.
Substitution: Halogenated or alkylated cyclopentane derivatives.
Scientific Research Applications
Cyclopentane, 1-methyl-3-methylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Cyclopentane, 1-methyl-3-methylene can be compared with other similar compounds such as:
Cyclopentane: A saturated cyclic hydrocarbon with no substituents.
Methylcyclopentane: A cyclopentane derivative with a single methyl group.
Cyclopentene: An unsaturated cyclic hydrocarbon with a double bond.
Uniqueness: this compound is unique due to the presence of both a methyl and a methylene group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Comparison with Similar Compounds
- Cyclopentane
- Methylcyclopentane
- Cyclopentene
This comprehensive overview highlights the significance of cyclopentane, 1-methyl-3-methylene in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for scientific exploration and industrial applications.
Properties
CAS No. |
53366-56-6 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
1-methyl-3-methylidenecyclopentane |
InChI |
InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h7H,1,3-5H2,2H3 |
InChI Key |
BMLMXLRJGCBOOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















